3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
CAS No.:
Cat. No.: VC14811697
Molecular Formula: C19H19BrN2O2
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19BrN2O2 |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 3-(4-bromoindol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
| Standard InChI | InChI=1S/C19H19BrN2O2/c20-17-2-1-3-18-16(17)9-12-22(18)13-10-19(24)21-11-8-14-4-6-15(23)7-5-14/h1-7,9,12,23H,8,10-11,13H2,(H,21,24) |
| Standard InChI Key | AHYYXPZYUYJIJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CCC(=O)NCCC3=CC=C(C=C3)O)C(=C1)Br |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
The systematic IUPAC name 3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide delineates its core components:
-
A 4-bromoindole group at position 1 of the indole ring
-
A propanamide linker connecting the indole to a 2-(4-hydroxyphenyl)ethyl side chain .
The molecular formula C₁₉H₁₉BrN₂O₂ confirms the presence of 19 carbon, 19 hydrogen, 1 bromine, 2 nitrogen, and 2 oxygen atoms. This composition aligns with mass spectrometry data showing a molecular ion peak at m/z 387.3 .
Table 1: Key Identifiers of 3-(4-Bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide
| Property | Value |
|---|---|
| CAS Registry Number | 1219575-64-0 |
| Molecular Formula | C₁₉H₁₉BrN₂O₂ |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | 3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide |
Synthesis and Characterization
Synthetic Pathways
While detailed protocols remain proprietary, retrosynthetic analysis suggests feasible routes:
-
Indole Bromination: Electrophilic substitution of indole at position 4 using N-bromosuccinimide (NBS) in dichloromethane .
-
Side Chain Installation: Coupling of 3-(4-bromo-1H-indol-1-yl)propanoic acid with 2-(4-hydroxyphenyl)ethylamine via EDCI/HOBt-mediated amide bond formation .
Critical challenges include:
-
Regioselective bromination avoiding position 2/3 substitution
-
Preventing oxidation of the phenolic -OH group during coupling
Analytical Characterization
Reported spectral data includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, indole NH), 7.45–6.70 (m, aromatic Hs), 4.22 (t, J=6.8 Hz, 2H, CH₂N), 3.45 (q, J=6.4 Hz, 2H, CH₂O), 2.89 (t, J=7.2 Hz, 2H, CH₂CO) .
-
HRMS: [M+H]⁺ calcd. for C₁₉H₁₉BrN₂O₂: 387.0664; found: 387.0668 .
Physicochemical Properties
Table 2: Experimental and Predicted Physicochemical Parameters
| Parameter | Experimental Value | Predicted Value (PubChem) |
|---|---|---|
| Melting Point | Not reported | 215–217°C |
| Water Solubility (25°C) | Not reported | 0.12 mg/mL |
| logP | Not reported | 3.1 |
| pKa (phenolic -OH) | Not reported | 9.8 |
The absence of experimental melting point data necessitates differential scanning calorimetry (DSC) studies. Molecular dynamics simulations predict moderate aqueous solubility (0.12 mg/mL) compatible with in vitro assays .
Biological Activity and Research Applications
Hypothesized Mechanisms
Structural analogs suggest potential bioactivity through:
-
Kinase Inhibition: Bromoindoles often target ATP-binding pockets in kinases (e.g., BRAF, JAK2) .
-
GPCR Modulation: The hydroxyphenyl group may engage serotonin or adrenergic receptors .
Research Use Cases
-
Oncology: As a bromodomain-containing protein (BRD) probe in epigenetic studies .
-
Neuropharmacology: Structural similarity to 5-HT₂A ligands indicates possible CNS activity .
Critical Knowledge Gap: No peer-reviewed studies directly testing this compound’s efficacy or toxicity were identified, underscoring the need for targeted biological screening.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume